Product packaging for 2-Bromo-6-phenylpyridine N-oxide(Cat. No.:CAS No. 1097732-14-3)

2-Bromo-6-phenylpyridine N-oxide

Cat. No.: B3319346
CAS No.: 1097732-14-3
M. Wt: 250.09 g/mol
InChI Key: UQOUFKLOWWWXSE-UHFFFAOYSA-N
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Description

Contextualization within Pyridine (B92270) N-oxide Chemistry and Azaheterocycle Research

Pyridine N-oxides are a well-established class of azaheterocycles that exhibit distinct reactivity compared to their parent pyridine counterparts. semanticscholar.orgscripps.edu The introduction of an N-oxide functionality alters the electronic properties of the pyridine ring, rendering the α- and γ-positions more susceptible to nucleophilic attack and the β-positions more reactive towards electrophiles. scripps.edu This altered reactivity makes pyridine N-oxides valuable intermediates in the synthesis of substituted pyridines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science. semanticscholar.orgnih.gov 2-Bromo-6-phenylpyridine (B189513) N-oxide is situated within this important class of compounds, possessing both the characteristic reactivity of a pyridine N-oxide and the synthetic handles of a bromo- and phenyl-substituted azaheterocycle.

Significance of Bromine Substituents and Pyridine N-oxide Functionality in Synthetic Design

The synthetic utility of 2-Bromo-6-phenylpyridine N-oxide is derived from the strategic placement of its functional groups. The bromine atom at the 2-position serves as a versatile leaving group in a variety of cross-coupling reactions, enabling the introduction of a wide range of substituents, including carbon, nitrogen, and oxygen nucleophiles. rsc.org This capability is central to the construction of complex molecular architectures.

The pyridine N-oxide moiety serves a dual purpose. Firstly, it activates the pyridine ring for certain transformations and can direct reactions to specific positions. semanticscholar.org Secondly, the N-oxide can be readily removed through deoxygenation to afford the corresponding 2-substituted-6-phenylpyridine, a process that is often high-yielding and tolerant of various functional groups. acs.org This "traceless" activation strategy enhances the synthetic value of the N-oxide.

Overview of Current Research Trajectories and Academic Relevance of this compound

Current research involving pyridine N-oxides is heavily focused on the development of novel C-H activation and cross-coupling methodologies. rsc.orgrsc.orgresearchgate.netnih.gov In this context, this compound represents a valuable, yet likely underutilized, building block. Its structure is primed for sequential functionalization, where the bromine atom can be displaced via a cross-coupling reaction, followed by a C-H functionalization at another position on the pyridine or phenyl ring, and concluding with deoxygenation of the N-oxide. The academic relevance of this compound lies in its potential to streamline the synthesis of highly substituted phenylpyridine derivatives, which are of significant interest in medicinal chemistry and materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8BrNO B3319346 2-Bromo-6-phenylpyridine N-oxide CAS No. 1097732-14-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1-oxido-6-phenylpyridin-1-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO/c12-11-8-4-7-10(13(11)14)9-5-2-1-3-6-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQOUFKLOWWWXSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=[N+](C(=CC=C2)Br)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70704528
Record name 2-Bromo-1-oxo-6-phenyl-1lambda~5~-pyridine
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Molecular Weight

250.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1097732-14-3
Record name Pyridine, 2-bromo-6-phenyl-, 1-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1097732-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1-oxo-6-phenyl-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70704528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis of 2 Bromo 6 Phenylpyridine N Oxide

The synthesis of 2-Bromo-6-phenylpyridine (B189513) N-oxide would logically proceed via the oxidation of the parent heterocycle, 2-Bromo-6-phenylpyridine. The parent compound, 2-Bromo-6-phenylpyridine, can be synthesized through methods such as the Suzuki-Miyaura coupling of 2,6-dibromopyridine (B144722) with phenylboronic acid.

The subsequent N-oxidation of 2-Bromo-6-phenylpyridine can be achieved using a variety of oxidizing agents commonly employed for the conversion of pyridines to their corresponding N-oxides. A prevalent method involves the use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid. orgsyn.orgacs.org The reaction is typically carried out in a suitable solvent like dichloromethane (B109758) or chloroform (B151607) at or below room temperature.

An alternative approach for the N-oxidation of halopyridines involves the in-situ generation of peracetic acid from hydrogen peroxide and acetic acid, often in the presence of a catalyst. google.com

Elucidation of Reactivity and Mechanistic Pathways of 2 Bromo 6 Phenylpyridine N Oxide

Reactions Involving the Bromine Substituent

The bromine atom at the 2-position of the pyridine (B92270) ring is a key site for various synthetic modifications, primarily through cross-coupling and nucleophilic substitution reactions.

2-Bromo-6-phenylpyridine (B189513) N-oxide is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in constructing complex molecular architectures by forming new carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming biaryl compounds and is widely used with 2-bromo-6-phenylpyridine and its N-oxide derivative. wikipedia.orglibretexts.org The reaction couples the brominated pyridine with an organoboron species, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions like protodeboronation. nih.gov For instance, the Suzuki-Miyaura reaction of 2-bromopyridines with arylboronic acids has been shown to proceed efficiently under ligand-free conditions in aqueous media, promoted by oxygen. researchgate.net

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene. organic-chemistry.org This method is effective for the vinylation of aryl halides and offers excellent trans selectivity. organic-chemistry.org Various palladium catalysts, including phosphine-free systems, have been developed to facilitate this transformation with high turnover numbers. organic-chemistry.org

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the 2-bromo-6-phenylpyridine N-oxide and a terminal alkyne. wikipedia.orglibretexts.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org This method has been successfully applied to synthesize various alkynyl-substituted pyridines, which are valuable intermediates for further transformations. researchgate.netresearchgate.net Copper-free Sonogashira protocols have also been developed to create more environmentally friendly procedures. researchgate.net

Stille Coupling: Although less common than the Suzuki-Miyaura reaction due to the toxicity of organotin reagents, the Stille coupling can also be employed to form C-C bonds. libretexts.org It offers a similar scope of reaction to the Suzuki coupling. libretexts.org

Table 1: Examples of Cross-Coupling Reactions with 2-Halopyridine Derivatives

Coupling ReactionReactantsCatalyst SystemProduct TypeReference
Suzuki-Miyaura2-Bromopyridine (B144113), Phenylboronic acidPd(OAc)₂, Ligand-free (aqueous)2-Phenylpyridine (B120327) researchgate.net
HeckAryl halide, AlkenePd(II) complexesAryl-substituted alkene organic-chemistry.org
Sonogashira2-Bromo-5-nitropyridine, Terminal alkynePalladium catalyst, Copper(I) co-catalyst2-Alkynyl-5-nitropyridine researchgate.net

The bromine atom on the electron-deficient pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). cymitquimica.comyoutube.com In this reaction, a nucleophile replaces the bromine atom. The N-oxide group further activates the ring towards nucleophilic attack, particularly at the 2- and 4-positions. researchgate.net This type of reaction is analogous to the reaction of acid chlorides with nucleophiles, proceeding through a tetrahedral intermediate before the halide is ejected. youtube.com Common nucleophiles include amines and thiols.

For example, 2-chloropyridine (B119429) can react with amines upon heating to introduce a new nitrogen group at the 2-position. youtube.com The reaction with this compound would proceed similarly, although the specific reaction conditions would influence the outcome.

Beyond cross-coupling and SNAr, the bromine substituent can participate in other transformations. For instance, halogen exchange reactions can be used to replace the bromine with another halogen, though this can be inefficient for aromatic systems.

Reactivity at the Pyridine Ring System

The pyridine N-oxide moiety significantly influences the reactivity of the aromatic ring, enabling functionalization at the C-H bonds.

Direct C-H functionalization is a highly desirable synthetic strategy as it avoids the pre-functionalization of substrates. rsc.org The pyridine N-oxide group plays a crucial role in directing and activating C-H bonds for various transformations.

Arylation: Palladium-catalyzed direct arylation of pyridine N-oxides with aryl bromides allows for the formation of aryl-substituted pyridine N-oxides. fu-berlin.de Mechanistic studies suggest that these reactions can proceed through a cooperative catalysis mechanism involving two distinct palladium centers. nih.gov The N-oxide activates the C-H bonds at the 2- and 4-positions for functionalization. researchgate.net

Alkylation and Acylation: Pyridine N-oxides can act as hydrogen atom transfer (HAT) precursors in photoredox catalysis, enabling the alkylation of unactivated C(sp³)–H bonds. nih.govchemrxiv.org Oxygen-centered radicals generated from the N-oxides can abstract hydrogen atoms, leading to the formation of alkyl radicals that can then be functionalized. nih.gov This strategy has been used for C-H alkylation, amination, azidation, and allylation. chemrxiv.org

The N-oxide group exerts strong control over the regioselectivity of functionalization on the pyridine ring.

Oxidation of pyridine to its N-oxide activates the ring for both nucleophilic and electrophilic substitution, primarily at the 2- and 4-positions. researchgate.net This activation allows for regioselective functionalization that might be difficult to achieve with the parent pyridine. For instance, the direct arylation of quinoline (B57606) N-oxide, a related heterocyclic N-oxide, occurs with good regioselectivity at the 2-position. nih.gov Similarly, halogenation of unsymmetrical pyridine N-oxides can be highly regioselective, providing access to 2-halo-substituted pyridines. nih.gov

Computational studies on related fluorinated phenylpyridines have shown that the distribution of frontier molecular orbitals (HOMO and LUMO) can predict the sites of reactivity. acs.org For example, in some systems, the LUMO has a higher electron density at the 4-position, suggesting it as a likely site for nucleophilic attack. acs.org The specific substitution pattern on the pyridine ring of this compound will dictate the precise regiochemical outcome of C-H functionalization reactions.

Table 2: Regioselectivity in the Functionalization of Pyridine N-Oxide Derivatives

Reaction TypeSubstratePosition of FunctionalizationKey FactorReference
Direct ArylationPyridine N-oxide2-positionPd-catalysis, N-oxide activation fu-berlin.de
HalogenationUnsymmetrical Pyridine N-oxide2-positionN-oxide activation nih.gov
ArylationQuinoline N-oxide2-positionPd-catalysis, N-oxide activation nih.gov
C-H HeteroarylationPyridine N-oxide2- and 4-positionsN-oxide activation researchgate.net

Electrophilic and Nucleophilic Substitution Processes

The pyridine N-oxide moiety significantly activates the pyridine ring towards both electrophilic and nucleophilic substitution reactions compared to the parent pyridine. researchgate.net The N-oxide group, being a strong electron-donating group through resonance, increases the electron density at the C-2, C-4, and C-6 positions, making them susceptible to electrophilic attack. bhu.ac.in Conversely, it also stabilizes the intermediate species formed during nucleophilic attack, particularly at the C-2 and C-4 positions.

Electrophilic Substitution: In electrophilic aromatic substitution (EAS) reactions, the N-oxide functionality directs incoming electrophiles primarily to the 4-position. For instance, the nitration of pyridine N-oxide with a mixture of sulfuric acid and fuming nitric acid yields the 4-nitro derivative. bhu.ac.in While the 2- and 6-positions are also activated, the 4-position is often favored. In the case of this compound, the 2- and 6-positions are already substituted. Therefore, electrophilic attack would be expected to occur at the C-4 position of the pyridine ring. Computational studies on the nitration of pyridine-N-oxide with the nitronium ion (NO₂⁺) indicate a stepwise polar mechanism involving a tetrahedral cation intermediate, with a preference for the ortho (and by extension, para) product. rsc.org

Nucleophilic Substitution: The presence of the N-oxide group also facilitates nucleophilic substitution reactions, especially at the α-positions (C-2 and C-6). youtube.com The reaction of pyridine N-oxide with reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) leads to the introduction of a chlorine atom at the 2- and 4-positions. wikipedia.orgchemtube3d.com For this compound, the bromine atom at the 2-position is a good leaving group, making it susceptible to nucleophilic displacement. The reactivity of the C-Br bond allows for the introduction of various nucleophiles, such as amines or thiols, at this position. This provides a versatile handle for further functionalization of the molecule. A general method for the synthesis of 2-aminopyridines from pyridine N-oxides involves a one-pot process using reagents like tert-butylamine (B42293) and trifluoromethanesulfonic anhydride (B1165640) (Tf₂O). semanticscholar.org

The table below summarizes the expected substitution patterns for this compound.

Reaction TypePosition of AttackTypical ReagentsExpected Product
Electrophilic SubstitutionC-4HNO₃/H₂SO₄4-Nitro-2-bromo-6-phenylpyridine N-oxide
Nucleophilic SubstitutionC-2Amines, Thiols2-Amino/Thio-6-phenylpyridine N-oxide

Role of the N-oxide Functionality in Chemical Transformations

The N-oxide group is not merely a spectator; it actively participates in and influences the course of various chemical reactions, imparting unique reactivity to the molecule.

Lewis Basicity and Coordination Properties

Pyridine N-oxides are weak Lewis bases, with the oxygen atom acting as the primary site for coordination with Lewis acids and metal ions. nih.govwikipedia.org The pKa of protonated pyridine N-oxide is approximately 0.8, indicating it is significantly less basic than pyridine itself. wikipedia.org The basicity of substituted pyridine N-oxides is influenced by the electronic nature of the substituents on the ring. researchgate.netacs.org In this compound, the electron-withdrawing nature of the bromine atom would be expected to slightly decrease the Lewis basicity of the N-oxide oxygen compared to unsubstituted pyridine N-oxide.

The ability of the N-oxide oxygen to coordinate to metal centers is a key feature of its chemistry. Pyridine N-oxides form stable complexes with a variety of transition metals, typically binding through the oxygen atom. wikipedia.org X-ray crystallographic studies of these complexes reveal a metal-oxygen-nitrogen (M-O-N) bond angle of approximately 130°. wikipedia.org This coordination can be exploited in catalysis and in the construction of supramolecular assemblies. For instance, pyridine N-oxides have been used as ligands in transition metal complexes for various catalytic applications. wikipedia.org

Directing Group Effects in C–H Activation

The N-oxide functionality serves as an effective directing group in transition metal-catalyzed C–H activation reactions. This strategy allows for the selective functionalization of otherwise unreactive C–H bonds, particularly at the ortho position of the pyridine ring (C-2 and C-6). nih.gov The coordination of the N-oxide oxygen to the metal center brings the catalyst into close proximity to the C-H bonds at the 2- and 6-positions, facilitating their cleavage and subsequent functionalization. rsc.org

In the context of this compound, the 6-position is occupied by a phenyl group. The N-oxide can direct the activation of the ortho C-H bonds of this phenyl ring. Palladium-catalyzed direct arylation of pyridine N-oxides with aryl bromides has been shown to occur with high selectivity at the 2-position. researchgate.net Similarly, palladium-catalyzed alkenylation of pyridine N-oxides also proceeds with high regioselectivity at the ortho position. researchgate.netresearchgate.net This directing group ability provides a powerful tool for the synthesis of complex, highly substituted pyridine derivatives. researchgate.net A novel Pd(II)-catalyzed pyridine N-oxide directed remote arylation of unactivated Csp³–H bonds in aliphatic amides has also been developed. acs.org

Deoxygenation Reactions and Their Synthetic Utility

The removal of the oxygen atom from the N-oxide, or deoxygenation, is a crucial step in many synthetic sequences involving pyridine N-oxides. This reaction regenerates the parent pyridine ring, often after the N-oxide has served its purpose as an activating or directing group. A wide variety of reagents and methods have been developed for the deoxygenation of pyridine N-oxides. arkat-usa.org

Common deoxygenation methods include the use of:

Phosphorus compounds: Reagents like phosphorus trichloride (B1173362) (PCl₃) and triphenylphosphine (B44618) (PPh₃) are effective for deoxygenation. chemrxiv.org

Metals: Reducing metals such as zinc dust can be used to remove the oxygen atom. wikipedia.org

Transition metal catalysis: Palladium-catalyzed hydrogenolysis is a mild and efficient method for deoxygenation. semanticscholar.orgresearchgate.net More recently, visible light-mediated metallaphotoredox catalysis using Hantzsch esters as reductants has been shown to be a highly chemoselective method. nih.gov

Sustainable methods: A recently developed method utilizes iodide as a catalyst with formic acid as the activator, solvent, and stoichiometric reductant, offering an environmentally friendly approach. rsc.org

The synthetic utility of deoxygenation lies in the ability to first functionalize the pyridine ring under the influence of the N-oxide and then remove the oxygen to obtain the desired substituted pyridine. researchgate.net For example, a desired 4-substituted pyridine, which can be difficult to synthesize directly, can be obtained by electrophilic substitution of pyridine N-oxide at the 4-position, followed by deoxygenation. bhu.ac.in

The table below presents a selection of deoxygenation reagents and their general applicability.

Reagent/MethodConditionsSelectivity
PCl₃VariesCan sometimes lead to chlorination
Zn dustAcidic or neutralGenerally good
Pd/C, H₂Mild, atmospheric pressureHigh, compatible with many functional groups
Visible light/photoredox catalysisRoom temperature, visible lightHigh chemoselectivity
MgI₂/Formic acidMildCompatible with various reducible groups

Sigmatropic Rearrangements and Cycloaddition Reactions

Pyridine N-oxides can participate in pericyclic reactions, including sigmatropic rearrangements and cycloaddition reactions, further expanding their synthetic utility.

Sigmatropic Rearrangements: Substituted pyridine N-oxides can undergo thermal sigmatropic rearrangements. For example, 2-allyloxypyridine (B1265830) N-oxide, upon heating, can rearrange via a researchgate.netresearchgate.net-sigmatropic rearrangement to yield 3-allyl-N-hydroxy-2-pyridone. arkat-usa.org Similarly, 2-pentadienyloxypyridine N-oxides can undergo both Current time information in Chatham County, US.rsc.org and wikipedia.orgwikipedia.org thermal sigmatropic rearrangements. rsc.org These reactions provide pathways to novel heterocyclic structures. The Boekelheide reaction is a well-known rearrangement of α-picoline N-oxides with acetic anhydride to give 2-acetoxymethylpyridines, which proceeds through a researchgate.netresearchgate.net-sigmatropic rearrangement. youtube.comacs.org

Cycloaddition Reactions: Pyridine N-oxides can act as 1,3-dipoles in [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes. These reactions lead to the formation of five-membered heterocyclic rings. For example, the reaction of pyridine N-oxide with electron-deficient alkenes can yield isoxazolidine (B1194047) derivatives. arkat-usa.org These cycloaddition reactions provide a powerful method for the construction of complex heterocyclic systems.

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of the reactions involving this compound is crucial for predicting its reactivity and for the rational design of synthetic strategies. While specific mechanistic studies on this exact compound are not extensively reported, the mechanisms of key reactions of substituted pyridine N-oxides are well-documented and provide a strong basis for understanding its behavior.

Electrophilic Substitution: As mentioned, the EAS nitration of pyridine N-oxide is proposed to proceed through a stepwise polar mechanism with the formation of a tetrahedral cation intermediate. rsc.org The N-oxide group stabilizes the positive charge that develops in the transition state, thereby activating the ring towards electrophilic attack.

Nucleophilic Substitution: Nucleophilic substitution at the 2-position of pyridine N-oxides activated by reagents like POCl₃ is believed to involve an initial attack of the N-oxide oxygen on the electrophilic phosphorus center, forming a pyridinium (B92312) intermediate. This intermediate is then attacked by a nucleophile (e.g., chloride) at the 2- or 4-position, followed by elimination to give the substituted pyridine. chemtube3d.com

C–H Activation: The mechanism of N-oxide directed C–H activation typically involves the formation of a palladacycle intermediate where the palladium catalyst is coordinated to the N-oxide oxygen and has inserted into the ortho C-H bond of the pyridine ring or a substituent. rsc.org This is followed by oxidative addition of the coupling partner and reductive elimination to afford the product and regenerate the catalyst.

Deoxygenation: The mechanism of deoxygenation varies with the reagent used. With phosphorus-based reagents, the reaction is thought to proceed via an initial nucleophilic attack of the N-oxide oxygen on the phosphorus atom, followed by fragmentation to give the pyridine and the corresponding phosphorus oxide. In photocatalytic deoxygenation, the mechanism often involves single-electron transfer processes, generating radical intermediates. acs.org DFT studies on the deoxygenation using iodide and formic acid suggest an Sₙ2-type mechanism where iodide attacks the oxygen of the N-oxide. rsc.org

Sigmatropic Rearrangements: These reactions are generally believed to be concerted pericyclic processes, proceeding through a cyclic transition state, as is characteristic of sigmatropic rearrangements. rsc.org

Kinetic Studies and Reaction Rate Determination

Detailed kinetic studies specifically on this compound are not extensively documented in publicly available literature. However, the principles of kinetic analysis applied to substituted pyridine N-oxides can provide a framework for understanding its reactivity. For instance, studies on the reactions of other substituted pyridine N-oxides, such as the reaction of 2-carboxypyridine N-oxides with diazodiphenylmethane (B31153), have utilized techniques like UV-Vis spectroscopy to monitor the disappearance of reactants over time and determine reaction rate constants. rsc.org

In a hypothetical kinetic study of a reaction involving this compound, one would typically monitor the change in concentration of the N-oxide or the appearance of a product at various time intervals. The data obtained would then be used to determine the order of the reaction with respect to each reactant and calculate the rate constant (k). Such studies are crucial for elucidating the reaction mechanism, as the rate law provides insights into the composition of the transition state of the rate-determining step.

Table 1: Hypothetical Parameters for Kinetic Analysis of a Reaction of this compound

ParameterDescriptionMethod of Determination
Rate Constant (k) A proportionality constant that relates the rate of a chemical reaction to the concentration of the reactants.Determined from the slope of a plot of ln[reactant] vs. time (for first-order) or 1/[reactant] vs. time (for second-order).
Reaction Order The exponent to which the concentration of a species is raised in a rate law.Determined by systematically varying the initial concentration of each reactant and observing the effect on the initial reaction rate.
Activation Energy (Ea) The minimum amount of energy required for a reaction to occur.Determined from the slope of an Arrhenius plot (ln(k) vs. 1/T), where T is the temperature in Kelvin.
Half-life (t½) The time required for the concentration of a reactant to decrease to half of its initial concentration.Calculated from the rate constant (e.g., t½ = 0.693/k for a first-order reaction).

While specific rate constants for reactions of this compound are not available, it is established that the rates of reactions involving pyridine N-oxides are sensitive to the electronic nature of the substituents on the pyridine ring. rsc.org

Identification of Intermediates and Transition States

The identification of reactive intermediates and the characterization of transition states are fundamental to understanding the mechanistic pathways of a reaction. For reactions involving this compound, various intermediates can be postulated based on the general reactivity of pyridine N-oxides.

The N-oxide group is a strong dipole, with a partial negative charge on the oxygen and a partial positive charge on the nitrogen. This positive charge can be delocalized onto the ortho (C2 and C6) and para (C4) positions of the pyridine ring through resonance. thieme-connect.de This makes these positions susceptible to nucleophilic attack. In the case of this compound, the presence of a bromine atom and a phenyl group at the C2 and C6 positions, respectively, will modulate the stability of any charged intermediates.

In reactions with electrophiles, the oxygen atom of the N-oxide can act as a nucleophile, leading to O-substituted intermediates. In contrast, nucleophilic aromatic substitution reactions may proceed through a Meisenheimer-type intermediate, where a nucleophile adds to the pyridine ring. The stability of such an intermediate would be influenced by the electron-withdrawing nature of the bromo substituent and the N-oxide group.

Computational chemistry, employing methods such as Density Functional Theory (DFT), is a powerful tool for modeling reaction pathways and calculating the energies of intermediates and transition states. Such calculations could provide valuable insights into the preferred reaction mechanism for this compound.

Table 2: Potential Intermediates and Transition States in Reactions of this compound

Reaction TypePlausible Intermediate/Transition StateMethod of Identification/Characterization
Nucleophilic Aromatic Substitution Meisenheimer-like adduct (anionic σ-complex)Spectroscopic methods (NMR, UV-Vis), computational modeling.
Electrophilic Attack at Oxygen O-Acylated or O-alkylated pyridinium speciesIsolation and characterization by spectroscopic techniques, trapping experiments.
Rearrangement Reactions Transition state involving bond breaking and formationComputational calculations (e.g., DFT) to locate the transition state structure and determine its energy.
Metal-Catalyzed Cross-Coupling Oxidative addition complex (e.g., with a palladium catalyst)In-situ spectroscopic monitoring (e.g., NMR), isolation of catalytic intermediates.

Influence of Electronic and Steric Effects on Reactivity

The reactivity of this compound is significantly governed by the interplay of the electronic and steric effects of the bromo and phenyl substituents.

Electronic Effects:

The N-oxide group is a strong π-donating and σ-withdrawing group. The bromine atom at the C2 position is an inductively withdrawing and weakly deactivating group through resonance. The phenyl group at the C6 position can exert both inductive and resonance effects, the nature of which can depend on the specific reaction. The combination of these effects influences the electron density at different positions of the pyridine ring, affecting its susceptibility to electrophilic and nucleophilic attack. For instance, the electron-withdrawing nature of the bromine and the N-oxide would activate the ring towards nucleophilic attack. rsc.org

A study on the reaction of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane demonstrated a good correlation between the logarithm of the rate constants and the Hammett σ values of the substituents. nih.gov This indicates that electronic effects play a crucial role in determining the reaction rates. A similar correlation would be expected for reactions of this compound.

Steric Effects:

The phenyl group at the C6 position and the bromine atom at the C2 position introduce significant steric hindrance around the nitrogen and the adjacent ring carbons. This steric bulk can influence the rate and regioselectivity of reactions. For example, the approach of a bulky nucleophile to the C2 or C6 positions might be hindered. Similarly, the coordination of a metal catalyst to the nitrogen or bromine atom could be affected by the steric presence of the adjacent phenyl group.

Table 3: Summary of Electronic and Steric Effects of Substituents in this compound

SubstituentPositionElectronic EffectSteric Effect
N-oxide -Strong π-donating, strong σ-withdrawingModerate
Bromo C2Inductively withdrawing, weakly deactivating via resonanceModerate
Phenyl C6Inductively withdrawing, can be electron-donating or -withdrawing via resonanceHigh

Derivatization Strategies and Synthetic Applications of 2 Bromo 6 Phenylpyridine N Oxide

Synthesis of Diversely Substituted Pyridine (B92270) Derivatives as Target Molecules

2-Bromo-6-phenylpyridine (B189513) N-oxide serves as a valuable precursor for the synthesis of a multitude of substituted pyridine derivatives. The reactivity of the N-oxide functionality and the bromine atom allows for selective modifications, leading to a diverse range of target molecules with potential applications in medicinal chemistry and materials science. semanticscholar.orgrasayanjournal.co.in

The N-oxide group significantly influences the reactivity of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic substitution reactions compared to the parent pyridine. semanticscholar.org This enhanced reactivity is a cornerstone for introducing various functional groups onto the pyridine scaffold. For instance, nitration of pyridine N-oxides can occur at different positions depending on the reaction conditions and the presence of other substituents. researchgate.net

Furthermore, the bromine atom at the 2-position is a key handle for cross-coupling reactions. Palladium-catalyzed reactions, such as Suzuki and Sonogashira couplings, are commonly employed to introduce new carbon-carbon bonds, leading to the synthesis of biaryl and other complex pyridine derivatives. The bromine can also be substituted by various nucleophiles, expanding the range of accessible derivatives.

The strategic deoxygenation of the N-oxide group at a desired stage of the synthesis provides access to the corresponding 2-substituted-6-phenylpyridines. semanticscholar.org This two-step approach of functionalization followed by deoxygenation is a powerful strategy for synthesizing pyridine derivatives that might be difficult to obtain through direct substitution on the pyridine ring.

The following table summarizes some examples of diversely substituted pyridine derivatives synthesized from pyridine N-oxides:

Starting MaterialReagent(s)Product TypeReference(s)
Pyridine N-oxideAryl triflates, Pd catalyst2-Aryl pyridine N-oxides semanticscholar.org
Pyridine N-oxideAmines, PyBroP2-Aminopyridines semanticscholar.org
3-Bromopyridine-N-oxide hydrochlorideSulphuryl chloride3-Bromo-4-chloropyridine, 3-bromo-2-chloropyridine, 3-bromo-6-chloropyridine researchgate.net
2,6-Dibromopyridine-N-oxide-Intermediate for 2,4,6-substituted pyridines researchgate.net

Utility as a Versatile Building Block in Complex Molecule Synthesis

The inherent reactivity and functional group tolerance of 2-bromo-6-phenylpyridine N-oxide make it a highly valuable building block in the synthesis of complex molecules. rasayanjournal.co.in Its ability to participate in a variety of chemical transformations allows for its incorporation into larger, more intricate molecular frameworks.

In medicinal chemistry, pyridine derivatives are prevalent scaffolds in numerous biologically active compounds. rasayanjournal.co.in The use of this compound and its derivatives as building blocks enables the construction of novel pharmaceutical agents. For example, derivatives of 2-bromo-6-phenylpyridine have been utilized in the synthesis of compounds with potential anticancer activity.

The versatility of this building block extends to the field of materials science. The phenylpyridine motif is a common structural element in ligands for functional metal complexes and in small molecule organic semiconductors. The ability to functionalize the this compound core allows for the fine-tuning of the electronic and photophysical properties of the resulting materials. For instance, it has been used in the synthesis of azahelicenes, which are helical aromatic compounds with interesting chiroptical properties.

The synthesis of complex heterocyclic structures often relies on the strategic use of pre-functionalized building blocks. This compound, with its two distinct reactive sites, offers a platform for sequential and regioselective modifications, facilitating the assembly of complex target molecules.

Applications in Catalysis and Asymmetric Synthesis

Derivatives of this compound have found significant application as ligands in transition metal catalysis. The pyridine nitrogen and the exocyclic N-oxide oxygen can coordinate to metal centers, forming stable complexes that can catalyze a variety of organic transformations. The electronic and steric properties of the ligand can be readily tuned by modifying the substituents on the pyridine ring, allowing for the optimization of the catalyst's performance.

Nitrogen-containing heterocyclic compounds, including pyridine derivatives, are widely used as ligands in organometallic and supramolecular chemistry due to their strong coordinating abilities with metal ions. uef.fi The introduction of a phenyl group at the 6-position of the pyridine ring can influence the steric environment around the metal center, which can be beneficial for controlling selectivity in catalytic reactions.

While specific examples detailing the use of this compound itself as a ligand are not prevalent in the provided search results, the broader class of phenylpyridine and pyridine N-oxide derivatives are well-established as effective ligands for various transition metals, including palladium and copper. These complexes are active in cross-coupling reactions, C-H activation, and other important catalytic processes.

Chiral pyridine N-oxides have emerged as a powerful class of organocatalysts for a range of asymmetric transformations. nih.gov These molecules act as Lewis bases, activating silicon-based reagents to facilitate reactions such as allylation, crotylation, and aldol (B89426) reactions with high enantioselectivity. nih.govresearchgate.net The N-oxide moiety is crucial for this catalytic activity. researchgate.net

The development of chiral N-oxides has provided a valuable alternative to metal-based catalysts, offering advantages such as lower cost, reduced environmental impact, and stability in air. nih.gov The modular nature of pyridine N-oxide synthesis allows for the straightforward preparation of a wide variety of chiral catalysts with different steric and electronic properties, enabling the optimization of enantioselectivity for specific reactions. nih.gov

While the direct use of this compound as an organocatalyst is not explicitly detailed, its structural motif serves as a foundation for the design of more complex chiral pyridine N-oxide catalysts. The phenyl group can provide a steric handle to influence the chiral environment around the catalytic center.

The application of chiral pyridine N-oxides as organocatalysts is fundamentally linked to their ability to induce chirality and control the stereochemical outcome of a reaction. The mechanism of action often involves the formation of a hypervalent silicate (B1173343) intermediate, where the chiral N-oxide coordinates to the silicon atom, creating a chiral environment that directs the approach of the electrophile. researchgate.net

The design of the chiral backbone fused to the pyridine N-oxide ring is critical for achieving high levels of stereocontrol. Researchers have developed a variety of chiral scaffolds, including those based on binaphthyl, spiro, and other rigid frameworks, to create effective organocatalysts. nih.gov The substituents on the pyridine ring, such as the phenyl group in the case of this compound derivatives, can further modulate the catalyst's performance by influencing its steric and electronic properties.

The success of these organocatalysts highlights the importance of the pyridine N-oxide moiety in mediating stereoselective bond formation. The ability to fine-tune the catalyst structure allows for a high degree of control over the enantiomeric excess of the product.

Integration into Multi-Component Reactions

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single step. nih.govmdpi.com These reactions are highly atom-economical and can significantly streamline synthetic routes. nih.gov The versatility of pyridine derivatives makes them attractive components in MCRs for the synthesis of diverse heterocyclic libraries. nih.gov

While the direct participation of this compound in a multi-component reaction is not explicitly described in the provided search results, its structural features suggest its potential as a valuable building block in such transformations. The reactive bromine atom could participate in subsequent transformations after the initial MCR, or the pyridine N-oxide itself could act as a component in certain MCRs.

For instance, the synthesis of pyrido[2,3-d]pyrimidines has been achieved through MCRs involving aminopyrimidines. nih.gov Given that this compound can be converted to aminopyridine derivatives, it could serve as a precursor to substrates for such MCRs. The development of new MCRs is an active area of research, and the incorporation of versatile building blocks like this compound could lead to the discovery of novel and efficient synthetic methodologies.

Contributions to Supramolecular Chemistry and Self-Assembly Processes

While direct and extensive research on the supramolecular chemistry of this compound is not widely available in existing literature, its molecular structure suggests a significant potential for engaging in a variety of non-covalent interactions that are fundamental to self-assembly and crystal engineering. The presence of a bromine atom, a phenyl group, and a pyridine N-oxide moiety provides a rich combination of functional groups capable of directing the formation of ordered supramolecular architectures.

The pyridine N-oxide group is a particularly strong hydrogen bond acceptor, a property that has been extensively utilized in the design of supramolecular systems. For instance, in the crystal structure of the related compound 2-[(6-Bromo-2-pyrid-yl)amino]pyridine N-oxide, molecules are connected into dimers via intermolecular N-H···O hydrogen bonding. nih.gov This highlights the capability of the N-oxide oxygen to participate in robust hydrogen bonding networks.

Furthermore, the bromine atom at the 2-position can act as a halogen bond donor. Halogen bonding is a highly directional and specific non-covalent interaction that has emerged as a powerful tool in crystal engineering for the construction of complex supramolecular assemblies. In the crystal structure of 2-Bromo-6-hydrazinylpyridine, short Br···Br halogen bonds are observed, demonstrating the ability of bromine-substituted pyridines to engage in this type of interaction.

The phenyl group at the 6-position introduces the possibility of π-π stacking interactions. These interactions, arising from the parallel or offset arrangement of aromatic rings, are crucial in stabilizing supramolecular structures. The interplay between hydrogen bonding, halogen bonding, and π-π stacking can lead to the formation of diverse and intricate self-assembled motifs, such as chains, layers, or three-dimensional networks.

Theoretical studies on related systems, such as N-(diphenylphosphinothioyl)-2-pyrazinecarboxamide, have shown the importance of various non-covalent interactions, including C−H…S, C−H…O, N-H…N, and π…π stacking, in governing the crystal packing. These computational methods can provide valuable insights into the potential self-assembly behavior of this compound by estimating the energies and geometries of possible intermolecular interactions.

The combination of a hydrogen bond acceptor (N-oxide), a halogen bond donor (bromine), and a π-system (phenyl and pyridine rings) in a single molecule makes this compound a promising candidate for the rational design of new supramolecular materials with potentially interesting properties. However, detailed experimental studies, including single-crystal X-ray diffraction analysis, are necessary to fully elucidate its self-assembly behavior and validate these theoretical predictions.

Advanced Spectroscopic and Structural Characterization Methodologies for 2 Bromo 6 Phenylpyridine N Oxide in Research

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2-Bromo-6-phenylpyridine (B189513) N-oxide in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each hydrogen and carbon atom, respectively.

Detailed Research Findings: While specific spectral data for 2-Bromo-6-phenylpyridine N-oxide is not extensively published, analysis of related structures such as 2-methylpyridine (B31789) N-oxide, 3-bromopyridine (B30812) N-oxide, and 2-bromopyridine (B144113) allows for the prediction of its NMR spectrum. rsc.orgrsc.org The introduction of the N-oxide function typically causes a downfield shift for the α-protons (adjacent to the nitrogen) and an upfield shift for the γ-proton relative to the parent pyridine (B92270).

In the ¹H NMR spectrum of this compound, the protons on the pyridine ring would appear as a set of coupled multiplets. The phenyl group protons would also present as multiplets in the aromatic region. The integration of these signals would correspond to the number of protons in each environment.

In the ¹³C NMR spectrum, distinct signals would be observed for each unique carbon atom. The carbons directly bonded to the electronegative nitrogen (C2 and C6) and bromine atoms would be significantly shifted. The N-oxide group influences the chemical shifts of the pyridine ring carbons, providing key data for confirming the structure. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on known substituent effects on pyridine N-oxide rings.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyridine-H3/H5 7.2 - 7.6 125 - 129
Pyridine-H4 7.3 - 7.7 126 - 130
Phenyl-H (ortho) 7.8 - 8.1 128 - 130
Phenyl-H (meta) 7.4 - 7.6 129 - 131
Phenyl-H (para) 7.4 - 7.6 130 - 132
Pyridine-C2 (C-Br) - 140 - 145
Pyridine-C6 (C-Ph) - 148 - 152

Elucidation via Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate bond lengths, bond angles, and intermolecular interactions.

Detailed Research Findings: While a crystal structure for this compound itself is not publicly available, data from closely related compounds like 2-[(6-Bromo-2-pyrid-yl)amino]pyridine N-oxide provides insight into the expected solid-state conformation. nih.govnih.gov For such molecules, the analysis reveals crucial details like the near-coplanarity of the pyridine rings and the nature of intermolecular forces, such as hydrogen bonding, which dictate the crystal packing. nih.gov The technique would precisely locate the bromine atom, the phenyl group, and the N-oxide oxygen atom relative to the pyridine ring, confirming the substitution pattern and revealing any steric-induced twisting between the phenyl and pyridine rings.

Data collection is typically performed using a diffractometer with a CCD area detector. nih.govnih.gov The resulting electron density map is solved and refined to yield a detailed structural model.

Table 2: Representative Crystallographic Data for a Structurally Similar Compound (2-[(6-Bromo-2-pyrid-yl)amino]pyridine N-oxide)

Parameter Value
Chemical Formula C₁₀H₈BrN₃O
Molecular Weight 266.09 g/mol
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 13.402 (3)
b (Å) 5.3016 (10)
c (Å) 14.562 (3)
β (°) 103.498 (3)
Volume (ų) 1006.1 (4)

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Detailed Research Findings: The molecular weight of 2-Bromo-6-phenylpyridine is 234.09 g/mol . nih.gov The molecular weight of this compound is therefore approximately 250.09 g/mol (C₁₁H₈BrNO). High-resolution mass spectrometry (HRMS) would be able to confirm this elemental composition with high accuracy.

The electron ionization (EI) mass spectrum would show a prominent molecular ion peak [M]⁺. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), the molecular ion peak would appear as a characteristic doublet ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Key fragmentation pathways would likely include:

Loss of Oxygen: A characteristic fragmentation for N-oxides is the loss of an oxygen atom ([M-16]⁺).

Loss of Bromine: Cleavage of the C-Br bond would result in a fragment corresponding to [M-Br]⁺.

Loss of Phenyl Group: Fragmentation could involve the loss of the phenyl radical.

Ring Fragmentation: Further fragmentation of the pyridine ring structure.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule.

Detailed Research Findings: The IR spectrum of this compound would exhibit characteristic absorption bands confirming its structure. The most indicative vibration is the N-O stretching band, which for pyridine N-oxides typically appears in the 1200-1300 cm⁻¹ region. nist.gov This band is a clear marker for the N-oxidation of the pyridine nitrogen.

Other significant expected vibrational modes include:

Aromatic C-H stretching: Above 3000 cm⁻¹.

Aromatic C=C and C=N stretching: In the 1400-1600 cm⁻¹ region.

C-Br stretching: Typically found in the lower frequency region of the spectrum (500-700 cm⁻¹).

Phenyl ring bending: Characteristic bands in the fingerprint region below 900 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic rings and the C-Br bond.

Table 3: Key Infrared Absorption Frequencies for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹)
Aromatic C-H Stretch 3000 - 3100
N-O Stretch 1200 - 1300
Aromatic Ring (C=C, C=N) Stretches 1400 - 1600
C-H In-Plane Bend 1000 - 1200
C-H Out-of-Plane Bend 750 - 900

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopic Studies

Electronic absorption (UV-Vis) and fluorescence spectroscopy probe the electronic transitions within a molecule, providing information about its chromophoric system and photophysical properties.

Detailed Research Findings: The parent 2-phenylpyridine (B120327) scaffold is a well-known chromophore. The introduction of the bromo-substituent and, crucially, the N-oxide group, is expected to significantly modify its electronic properties. Research on other heterocyclic N-oxides has shown that the N-O group, being electron-withdrawing, can create a "push-pull" system within the molecule, especially when an electron-donating group is also present. sci-hub.se

In this compound, the phenyl group acts as part of the conjugated system. The N-oxidation typically leads to a red-shift (bathochromic shift) in the maximum absorption wavelength (λₘₐₓ) compared to the non-oxidized parent compound. sci-hub.se This is due to the lowering of the LUMO (Lowest Unoccupied Molecular Orbital) energy by the N-O bond.

Furthermore, many pyridine N-oxide derivatives that possess a push-pull electronic structure are known to be fluorescent, often with a large Stokes shift (the difference between the maximum absorption and emission wavelengths). sci-hub.se Therefore, it is plausible that this compound could exhibit fluorescence upon excitation at its absorption maximum, a property that would be absent or weak in the parent 2-Bromo-6-phenylpyridine. Cryogenic spectroscopy studies on related nitropyridine N-oxides have been used to resolve complex spectra arising from different molecular species (monomers and dimers) in frozen matrices. researchgate.net

Computational and Theoretical Studies on 2 Bromo 6 Phenylpyridine N Oxide

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbital Analysis

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic properties of molecules. For 2-Bromo-6-phenylpyridine (B189513) N-oxide, a DFT study, likely using a functional like B3LYP with a basis set such as 6-311G(d,p), would be the first step in its theoretical characterization. researchgate.net

Furthermore, DFT is used to analyze the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are critical for predicting chemical reactivity.

HOMO: Indicates the regions of the molecule most susceptible to electrophilic attack. In a molecule like 2-Bromo-6-phenylpyridine N-oxide, the HOMO is expected to be distributed across the π-systems of the phenyl and pyridine (B92270) rings, as well as the N-oxide oxygen atom.

LUMO: Shows the regions most likely to accept electrons, indicating sites for nucleophilic attack. The LUMO would likely be centered on the pyridine ring, influenced by the electron-withdrawing N-oxide group and the bromine atom.

HOMO-LUMO Gap: The energy difference between these orbitals is a key indicator of the molecule's kinetic stability and electronic excitation properties. A smaller gap suggests higher reactivity.

A study on 2,6-dimethyl-4-nitropyridine (B1587124) N-oxide demonstrated how DFT can be used to calculate these parameters and correlate them with the molecule's stability and potential for intermolecular interactions. researchgate.net

Table 1: Illustrative DFT-Calculated Properties for a Substituted Pyridine N-oxide Scaffold This table presents typical data that would be generated for this compound, based on findings for analogous molecules. The values are for illustrative purposes only.

ParameterIllustrative ValueSignificance
HOMO Energy-6.5 eVEnergy of the highest occupied molecular orbital; relates to ionization potential.
LUMO Energy-1.8 eVEnergy of the lowest unoccupied molecular orbital; relates to electron affinity.
HOMO-LUMO Gap4.7 eVIndicator of chemical reactivity and electronic stability.
Dipole Moment~4.5 DMeasures molecular polarity, influencing solubility and intermolecular forces.
N-O Bond Length~1.28 ÅReflects the strength and nature of the N-oxide bond.
C-Br Bond Length~1.89 ÅIndicates the strength of the carbon-bromine bond, relevant for substitution reactions.

Molecular Dynamics Simulations to Explore Conformational Space and Reactivity Profiles

While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a view of its behavior over time. MD simulations would allow for an exploration of the conformational landscape of this compound, particularly the rotation around the C-C single bond connecting the phenyl and pyridine rings.

By simulating the molecule's movements at different temperatures, researchers can:

Identify the most stable and frequently accessed conformations.

Determine the energy barriers to rotation between different conformers.

Analyze how the molecular shape fluctuates in solution, which is crucial for understanding its interaction with other molecules, such as biological receptors or chemical reactants.

These simulations provide a dynamic reactivity profile, showing how the molecule's shape and electronic properties change over time, which can influence which reaction pathways are favored.

Prediction of Reaction Pathways, Transition States, and Energy Barriers

Computational chemistry is a powerful tool for mapping out potential chemical reactions. For this compound, theoretical calculations could be used to predict the outcomes of various transformations, such as nucleophilic substitution at the C-Br bond or reactions involving the N-oxide group.

This analysis involves:

Identifying Reactants and Products: Defining the starting materials and potential products for a given reaction.

Locating Transition States (TS): Using algorithms to find the highest energy point along the reaction coordinate. The structure of the TS provides insight into the reaction mechanism.

Calculating Energy Barriers (Activation Energy): Determining the energy difference between the reactants and the transition state. A lower energy barrier indicates a faster, more favorable reaction.

For instance, theoretical studies on the reactivity of 2-bromopyridine (B144113) N-oxide hydrochloride show its utility as a reactant in preparing more complex molecules. researchgate.net Similar calculations for this compound would help predict its synthetic utility and potential side reactions, optimizing experimental conditions.

Analysis of Aromaticity, Electron Density Distributions, and Charge Transfer Phenomena

The introduction of an N-oxide group and substituents can significantly alter the aromatic character of the pyridine ring. Aromaticity is a key concept linked to stability and reactivity. Computational methods used to quantify this include:

Nucleus-Independent Chemical Shift (NICS): This method calculates the magnetic shielding at the center of a ring. A negative NICS value is a hallmark of aromaticity.

Harmonic Oscillator Model of Aromaticity (HOMA): This index evaluates aromaticity based on the geometric parameter of bond length alternation. A value close to 1 indicates high aromaticity.

Analysis of the electron density distribution, often visualized through Molecular Electrostatic Potential (MEP) maps, reveals the charge distribution across the molecule. For this compound, an MEP map would likely show a region of high negative potential around the N-oxide oxygen, making it a prime site for electrophilic attack or hydrogen bonding. researchgate.net Regions of positive potential would be expected around the hydrogen atoms of the rings.

Natural Bond Orbital (NBO) analysis can further quantify charge transfer phenomena, such as the donation of electron density from the pyridine ring to the N-oxide group (π-backbonding) and the inductive effects of the bromine and phenyl substituents. mdpi.com

Quantitative Structure-Property Relationship (QSPR) Studies for Chemical Reactivity

While specific QSPR studies on this compound are not available, this approach is valuable for predicting properties within a class of similar compounds. QSPR models establish a mathematical relationship between computed molecular descriptors (like those from DFT) and experimentally observed properties.

For a series of substituted phenylpyridine N-oxides, a QSPR study could be developed to predict:

Reactivity: Correlating electronic properties (e.g., HOMO/LUMO energies, atomic charges) with reaction rates.

Biological Activity: Linking structural and electronic descriptors to a measured biological effect, such as enzyme inhibition.

These models are powerful for screening virtual libraries of compounds and prioritizing which derivatives to synthesize for specific applications.

Investigation of Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding)

The N-oxide oxygen is a strong hydrogen bond acceptor. Computational studies are essential for characterizing these interactions, which govern the compound's crystal packing, solubility, and binding to biological targets.

Intramolecular Interactions: Although this compound itself lacks a hydrogen bond donor for intramolecular bonding, studies on related molecules like 2-[(6-Bromo-2-pyridyl)amino]pyridine N-oxide show the presence of weak intramolecular N-H···O hydrogen bonds that influence conformation. nih.govnih.gov

Intermolecular Interactions: In a crystal or in solution, the N-oxide oxygen can form strong hydrogen bonds with solvent molecules (like water) or other molecules. In the solid state, C-H···O or C-H···π interactions are also likely to play a role in the crystal packing. Studies on compounds like 5-Bromo-2-methylpyridine N-oxide show how intermolecular C-H···O hydrogen bonds can link molecules into dimers. nih.gov

Methods like Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the interaction energy into physically meaningful components (electrostatics, exchange, induction, and dispersion) to understand the nature of these non-covalent bonds.

Future Directions and Emerging Research Avenues for 2 Bromo 6 Phenylpyridine N Oxide

Exploration of Novel Reaction Pathways and Catalytic Systems

Future research is expected to focus on the development of novel reaction pathways that leverage the reactivity of 2-bromo-6-phenylpyridine (B189513) N-oxide. The bromine atom at the 2-position makes it an ideal candidate for various cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions are fundamental in constructing complex organic molecules from simpler precursors. The N-oxide functionality can act as a directing group or be transformed into other functional groups, adding to the compound's synthetic utility.

The exploration of new catalytic systems will be crucial in this endeavor. This includes the use of transition metal catalysts (e.g., palladium, copper, nickel) with tailored ligands to achieve higher yields, selectivity, and functional group tolerance. Photocatalysis and electrocatalysis are also emerging as powerful tools in organic synthesis, and their application to reactions involving 2-bromo-6-phenylpyridine N-oxide could lead to the discovery of unprecedented transformations.

Development of More Sustainable and Environmentally Benign Synthetic Methods

The principles of green chemistry are increasingly influencing the design of synthetic routes. Future research on this compound will likely prioritize the development of more sustainable and environmentally friendly synthetic methods. This includes the use of greener solvents (e.g., water, ethanol, or solvent-free conditions), energy-efficient reaction conditions (e.g., lower temperatures, microwave-assisted synthesis), and catalysts based on earth-abundant and non-toxic metals.

Furthermore, atom-economical reactions, which maximize the incorporation of all starting materials into the final product, will be a key focus. The development of one-pot or tandem reactions starting from this compound could significantly reduce the number of synthetic steps, waste generation, and purification efforts.

Integration into Advanced Materials Science Research (e.g., as building blocks for organic electronic materials)

The phenylpyridine scaffold is a well-known component in materials for organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). The bromo- and N-oxide functionalities of this compound offer handles for further functionalization, allowing for the fine-tuning of the electronic and photophysical properties of the resulting materials.

Future research will likely involve the use of this compound as a building block for the synthesis of novel organic semiconductors, phosphorescent emitters, and thermally activated delayed fluorescence (TADF) materials. Its integration into polymers and dendrimers for applications in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs) is also a promising area of investigation.

Bio-inspired Applications and Medicinal Chemistry Scaffolds (excluding clinical data)

Pyridine (B92270) and its derivatives are prevalent in many biologically active compounds and pharmaceuticals. The this compound scaffold holds potential for the design and synthesis of new molecules with interesting biological properties. The bromine atom can be readily displaced by various nucleophiles, allowing for the introduction of diverse functional groups that can interact with biological targets.

Future research in this area will focus on using this compound as a starting material for the synthesis of libraries of compounds to be screened for various biological activities. This could include the development of enzyme inhibitors, receptor agonists or antagonists, and antimicrobial agents. The N-oxide group can also influence the pharmacokinetic properties of a molecule, such as its solubility and metabolic stability, which are important considerations in drug design.

Application in Photocatalysis and Electrocatalysis

The photophysical and electrochemical properties of this compound and its derivatives make them interesting candidates for applications in photocatalysis and electrocatalysis. The pyridine N-oxide moiety can act as a ligand to coordinate with metal centers, forming complexes that can participate in catalytic cycles.

Future research could explore the use of such complexes as catalysts for a variety of transformations, including CO2 reduction, water splitting, and organic synthesis. The ability to tune the electronic properties of the ligand by modifying the phenylpyridine scaffold could allow for the rational design of catalysts with improved efficiency and selectivity.

Q & A

Basic: What are the key structural features of 2-Bromo-6-phenylpyridine N-oxide that influence its mutagenic potential?

The mutagenic potential of aromatic N-oxides, including this compound, is linked to structural alerts identified via structure–activity relationship (SAR) fingerprinting. Computational analyses of public and proprietary datasets revealed that while the general aromatic N-oxide alert was downgraded due to inconsistent mutagenicity data, specific subclasses like benzo[c][1,2,5]oxadiazole 1-oxide remain significant. The bromine substituent and phenyl group in this compound may modulate electron density or steric effects, altering DNA-reactive interactions. Researchers should prioritize substructure-specific SAR models to assess risks .

Basic: What synthetic routes are commonly employed for preparing this compound?

A standard method involves reacting 6-bromopyridin-2-amine with benzoyl chloride under controlled conditions (e.g., inert atmosphere, catalytic bases). Nickel-catalyzed reductive coupling of halogenated precursors, as demonstrated in analogous pyridine derivatives, may also be adapted for brominated intermediates. Continuous flow reactors can enhance scalability and reproducibility by optimizing reaction parameters like temperature and residence time .

Advanced: How can researchers resolve contradictions in mutagenicity data for aromatic N-oxides like this compound?

Contradictions arise from variability in substructure–activity correlations. To address this, employ hierarchical SAR fingerprinting to analyze mutagenic/non-mutagenic compounds across databases. For example, proprietary pharmaceutical datasets revealed quindioxin subclasses as high-risk alerts, while broader N-oxide classes showed mixed results. Statistical validation (e.g., Fisher’s exact test) and integration into expert-rule models (e.g., Leadscope’s platform) improve predictive accuracy .

Advanced: What analytical techniques are recommended for quantifying this compound in complex biological matrices?

Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) using on-line solid-phase extraction (SPE) is optimal. This method achieves sensitivity in the µg/kg range (LLOQ: 10 µg/kg) with minimal manual sample preparation. Calibration curves (r² > 0.99) and signal-to-noise ratios (S/N > 10) ensure precision in complex matrices like plant or tissue extracts .

Advanced: How does the cellular uptake mechanism of this compound compare to other N-oxide derivatives?

Studies on sorafenib N-oxide suggest uptake mechanisms independent of organic cation transporter 1 (OCT1). In HepG2 and Huh7 hepatocellular carcinoma cells, significant uptake occurred despite OCT1 mRNA absence. For this compound, similar transporter-independent pathways (e.g., passive diffusion or alternative transporters) should be investigated using knockout models or competitive inhibition assays .

Basic: What role does the bromine substituent play in the reactivity of this compound?

The bromine atom enhances electrophilicity at the pyridine ring, facilitating nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura). It also influences bioactivity by altering lipophilicity and binding affinity to biological targets. Computational modeling (e.g., DFT) can predict reactive sites for functionalization .

Advanced: How can structure–activity relationship (SAR) models be optimized to predict the biological activity of this compound derivatives?

Optimization requires hierarchical substructure searches (e.g., 101 predefined N-oxide substructures) to map chemical space. Machine learning algorithms trained on mutagenicity datasets (Ames test results) can identify high-risk motifs. Integrating these into expert systems like Leadscope’s rule-based models enhances predictive power for novel derivatives .

Basic: What are the primary applications of this compound in pharmaceutical research?

This compound serves as a key intermediate in synthesizing heterocyclic drugs, particularly kinase inhibitors and antimicrobial agents. Its N-oxide moiety enhances solubility and metabolic stability, making it valuable in prodrug design. Recent studies highlight its utility in constructing bipyridine ligands for catalytic systems .

Retrosynthesis Analysis

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Reactant of Route 1
2-Bromo-6-phenylpyridine N-oxide
Reactant of Route 2
2-Bromo-6-phenylpyridine N-oxide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.